REACTION_CXSMILES
|
Br[C:2]1[C:3]2[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=2[S:5][C:6]=1[N+:7]([O-:9])=[O:8].[Cu](C#N)[C:15]#[N:16].O>CN(C=O)C>[N+:7]([C:6]1[S:5][C:4]2[CH:10]=[CH:11][CH:12]=[CH:13][C:3]=2[C:2]=1[C:15]#[N:16])([O-:9])=[O:8]
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Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(SC1[N+](=O)[O-])C=CC=C2
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
pour on ice
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The filter cake wash with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer separate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4, evaporation
|
Type
|
CUSTOM
|
Details
|
to give a DMF solution
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C2=C(S1)C=CC=C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |